Benzyl(ethoxy)amine
Description
Academic Significance of Benzyl (B1604629) Amine and Ether Functional Groups in Organic Chemistry Research
The benzylamine (B48309) motif is a primary amine where a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) is bonded to a nitrogen atom. nih.govdrugbank.com This structure is a vital building block in numerous areas of chemical science. In the pharmaceutical industry, benzylamine derivatives are crucial intermediates for synthesizing a wide array of active pharmaceutical ingredients (APIs), including antidepressants, antihistamines, and anti-inflammatory drugs. verifiedmarketresearch.comdataintelo.combusinessresearchinsights.com The agricultural sector also relies on benzylamines for the production of pesticides, herbicides, and fungicides. businessresearchinsights.comsinocurechem.com Beyond these applications, their versatility makes them important reagents in the synthesis of dyes, pigments, polymers, and specialty chemicals. verifiedmarketresearch.comsinocurechem.commarketresearchfuture.com
The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), holds significant academic and industrial importance. numberanalytics.comteachy.app Ethers are generally less reactive than alcohols, making them excellent solvents for a vast range of organic reactions, including the formation of Grignard reagents. numberanalytics.combritannica.com Their relative stability and ability to solvate cations are key to this utility. numberanalytics.com In medicinal chemistry, the incorporation of an ether linkage can profoundly alter a molecule's physicochemical properties, such as solubility, metabolic stability, and lipophilicity, which are critical for drug efficacy and bioavailability. numberanalytics.com Many natural products and pharmaceuticals contain ether groups, highlighting their importance in drug design. numberanalytics.com
Table 1: Key Applications of Benzylamine and Ether Functional Groups
| Functional Group | Key Applications in Research and Industry | Supporting Evidence |
|---|---|---|
| Benzylamine | Pharmaceutical synthesis (antidepressants, antihistamines), Agrochemicals (pesticides, fungicides), Chemical intermediate for dyes, pigments, and polymers. verifiedmarketresearch.comdataintelo.combusinessresearchinsights.comsinocurechem.commarketresearchfuture.com | The global market for benzylamine is driven by its expanding use in these sectors, with significant growth projected. verifiedmarketresearch.comdataintelo.com |
| Ether | Solvents for organic reactions (e.g., Grignard), Modifying drug properties (solubility, stability), Anesthetics (historically), Fragrances and natural products. numberanalytics.comteachy.appnumberanalytics.combritannica.com | Ethers are valued for their ability to form hydrogen bonds with other compounds while being aprotic themselves, making them ideal solvents. britannica.comchemistrytalk.org |
Historical Trajectories in the Scholarly Investigation of Benzyl(ethoxy)amine and Analogues
The preparation of N-benzylamines often involves the reductive amination of benzaldehyde (B42025) with a suitable amine, followed by hydrogenation. google.com This multi-step process has been refined over decades to improve yields and simplify procedures, for instance by using water-miscible solvents and avoiding the need to remove the water formed during the initial imine formation. google.com
The synthesis of alkoxyamines, including N-alkoxybenzylamines, has also been an area of sustained interest. Research from the mid-20th century explored the reactions of various compounds with alkoxybenzylamines. molaid.com More contemporary research has focused on developing novel synthetic routes. For example, patents describe methods for preparing related structures like 4-[2-(dimethylamino)ethoxy]benzylamine, a key intermediate for a pharmaceutical agent, through processes that involve esterification and reduction, highlighting the industrial drive to create these architectures efficiently. google.com The investigation of benzylamine derivatives for applications in diverse fields such as liquid crystals has also contributed to the library of synthetic knowledge surrounding these compounds. researchgate.net The specific compound, this compound, with CAS number 54615-11-1, is now a recognized chemical entity available commercially, a testament to the cumulative progress in synthetic organic chemistry. nih.gov
Contemporary Research Challenges and Opportunities in this compound Chemistry
Current research involving this compound and its analogues is focused on addressing key challenges in chemical synthesis and uncovering new applications. A significant challenge is the development of sustainable or "green" chemistry approaches. businessresearchinsights.commarketresearchfuture.com Researchers are actively exploring bio-based synthesis methods and the use of more environmentally benign reagents and catalysts to reduce the ecological impact of producing benzylamines and related compounds. marketresearchfuture.commarketresearchfuture.com
The opportunities for this class of compounds are expanding rapidly. The unique combination of the benzyl and alkoxyamine groups makes them attractive scaffolds in medicinal chemistry and materials science.
Drug Discovery: Novel benzylamine derivatives are being synthesized and evaluated for therapeutic potential. For instance, research into new anti-tuberculosis agents has involved the synthesis of various 3-ethoxy-2-hydroxy-N-(benzyl)benzylamine derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability to modify the core structure allows for the fine-tuning of biological activity.
Advanced Synthesis: A major area of opportunity lies in the development of new synthetic methods. Modern protocols, such as visible-light photoredox catalysis, are being used for the direct functionalization of C-H bonds in benzylamines. researchgate.net This allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery programs. researchgate.net
Materials Science: Benzylamine derivatives are studied for their role in creating advanced composites and polymers, where they can enhance properties like thermal stability and conductivity. sinocurechem.com
Proteomics Research: Related compounds, such as N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, are utilized as research tools in fields like proteomics to study fundamental cellular processes. smolecule.com
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethoxy-1-phenylmethanamine | PubChem nih.gov |
| Molecular Formula | C₉H₁₃NO | PubChem nih.gov |
| Molecular Weight | 151.21 g/mol | PubChem nih.gov |
| CAS Number | 54615-11-1 | PubChem nih.gov |
| XLogP3 | 1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethoxy-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYXELLCJAYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Benzyl Ethoxy Amine and Novel Derivatives
Catalytic Strategies for the Formation of Benzyl(ethoxy)amine Linkages
Catalysis offers a powerful platform for the construction of the C-N and N-O bonds inherent to the this compound structure. These methods provide routes that are often more efficient and selective than classical stoichiometric approaches.
Both homogeneous and heterogeneous catalysis play crucial roles in the formation of N-alkyl amines and related compounds, with principles directly applicable to this compound synthesis.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species. youtube.com Transition metal complexes, particularly those of ruthenium, rhodium, palladium, and iridium, are widely used. helsinki.fi A prominent strategy is the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org In the context of this compound synthesis, this could involve the reaction of benzylamine (B48309) with ethanol. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amine to form an imine, which is then reduced in situ by the captured hydrogen equivalents to yield the final product. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant practical advantages, including ease of separation from the product and potential for recycling. Various supported metal catalysts, such as nickel, copper, palladium, and cobalt on supports like alumina, carbon, or zeolites, have been developed for alcohol amination. nih.gov These systems can also operate via the borrowing hydrogen mechanism. rsc.org For instance, atomically dispersed cobalt catalysts have shown high efficacy in the tandem synthesis of primary benzylamines, demonstrating the precise control achievable with modern heterogeneous systems. nih.gov
| Catalyst Type | Catalyst Example | Applicable Reaction | Advantages | Disadvantages |
| Homogeneous | [Ru(p-cymene)Cl₂]₂/dppf | N-alkylation of benzylamine with ethanol | High activity/selectivity, mild conditions | Difficult catalyst separation/recovery wikipedia.org |
| Homogeneous | Rhodium complexes | One-pot amination reactions | High efficiency under mild pressure/temp | Cost of precious metals |
| Heterogeneous | NiCuFeOx | N-alkylation of amines with alcohols | Use of non-noble metals, recyclable | Can require higher temperatures/pressures |
| Heterogeneous | Co–N–C (Single Atom) | Reductive amination | High atom efficiency, precise control nih.gov | Complex catalyst synthesis |
In recent years, metal-free catalytic systems have gained prominence as sustainable alternatives to traditional metal catalysis.
Organocatalysis: This sub-discipline utilizes small organic molecules to catalyze chemical transformations. Organocatalysts are attractive due to their stability, low cost, and reduced environmental impact. For the synthesis of this compound scaffolds, organocatalytic approaches could include the reductive amination of benzaldehyde (B42025) with ethoxyamine. Chiral primary amines or phosphoric acids can catalyze the formation of an imine or oxime ether intermediate, which is then reduced in a subsequent step. N-Heterocyclic Carbenes (NHCs) represent another class of organocatalysts that can enable novel reactivity patterns. frontiersin.org
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. tudelft.nl For synthesizing chiral amine derivatives, enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly powerful. researchgate.net A potential biocatalytic route to a chiral derivative of this compound could involve the enzymatic reductive amination of benzaldehyde with ethoxyamine, where the enzyme controls the stereochemical outcome of the hydride addition to the imine intermediate. researchgate.net
Asymmetric catalysis is essential for producing enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries. frontiersin.orgiipseries.org The synthesis of chiral this compound derivatives, where the stereocenter is at the benzylic carbon, can be achieved through several catalytic asymmetric strategies.
One major approach is the catalytic kinetic resolution of racemic N-alkoxy amines. nih.gov This involves the use of a chiral catalyst to selectively react with one enantiomer of the racemate, allowing the other to be recovered in high enantiomeric purity. For instance, a titanium-catalyzed chemo- and enantioselective oxygenation has been reported for the kinetic resolution of various N-alkoxy amines with high selectivity factors. nih.gov
Another key strategy is the asymmetric reduction of a prochiral precursor, such as an oxime ether derived from benzaldehyde and ethoxyamine. Transition metal catalysts complexed with chiral ligands (e.g., chiral phosphines or N-heterocyclic carbenes) can facilitate enantioselective hydrogenation or transfer hydrogenation of the C=N bond to establish the chiral center. frontiersin.org
| Catalytic Strategy | Catalyst/Reagent System | Substrate Type | Key Feature | Achieved Selectivity (Examples) |
| Kinetic Resolution | Titanium-salan complex | Racemic N-alkoxy amines | Chemo- and enantioselective oxygenation nih.gov | s-factor > 150 |
| Asymmetric Reduction | Chiral NHC-metal complex | Oxime ethers | Enantioselective C=N bond reduction frontiersin.org | up to 98% ee |
| Asymmetric Alkylation | Pd(OAc)₂ / (S)-BINAP | N-H precursor | Atropisomeric synthesis of N-aryl amines researchgate.net | High stereogenic control |
Advanced Amine Alkylation and Etherification Reactions Leading to this compound Systems
The construction of this compound can be viewed from two perspectives: forming the C-N bond (alkylation of an amine) or forming the O-C bond (etherification).
Advanced Amine Alkylation: This involves the formation of the bond between the benzyl (B1604629) group and the nitrogen atom. A direct approach is the N-alkylation of ethoxyamine with a benzyl halide. Modern methods focus on improving the efficiency and selectivity of this classic transformation. For example, the Hofmann N-alkylation of amines with alcohols can be achieved using only catalytic amounts of alkyl halides, which avoids the need for large amounts of traditional alkylating agents and generates water as the sole byproduct. rsc.org Another powerful method is reductive amination, which involves the reaction of benzaldehyde with ethoxyamine to form an intermediate oxime ether, followed by reduction with a suitable hydride source like sodium cyanoborohydride. study.com
Advanced Etherification Reactions: This strategy focuses on forming the ethyl-oxygen bond. It could involve the reaction of N-benzylhydroxylamine with an ethylating agent. Modern etherification protocols use a wide range of catalysts and conditions to form C-O bonds. organic-chemistry.org For instance, a recently developed method enables the direct synthesis of ethers from aldehydes and alcohols via the formation and subsequent hydrolysis of an (α-alkoxyalkyl)phosphonium salt in a one-pot process. chemrxiv.org This could potentially be adapted for the synthesis of this compound from N-benzyl-N-(hydroxymethyl)amine and ethanol.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
A key principle of green chemistry is the minimization or elimination of organic solvents, which are often toxic, flammable, and contribute to waste.
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions offers significant environmental and economic benefits. These reactions can be facilitated by techniques such as grinding or microwave irradiation. researchgate.net For example, the synthesis of propargylamines, another important class of amine derivatives, is frequently performed under solvent-free conditions using various catalysts, a strategy that could be readily adapted for this compound synthesis. semanticscholar.orgnih.gov Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields in the absence of a solvent. researchgate.net
Environmentally Conscious Conditions: The "borrowing hydrogen" methodology described earlier is inherently green as it utilizes alcohols as alkylating agents and generates only water as a byproduct, maximizing atom economy. rsc.org The use of catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) is another important consideration. Furthermore, the development of aqueous-phase catalysis and the use of biodegradable solvents are active areas of research aimed at making the synthesis of amines and related compounds more sustainable.
| Green Strategy | Example Methodology | Environmental Benefit |
| Atom Economy | Borrowing Hydrogen / Hydrogen Autotransfer | Alcohols as alkylating agents, water as the only byproduct rsc.org |
| Reduced Waste | Solvent-Free Synthesis (Microwave/Grinding) | Elimination of solvent waste, reduced energy consumption researchgate.netsemanticscholar.org |
| Safer Reagents | Catalytic Hofmann N-alkylation | Uses catalytic alkyl halides instead of stoichiometric amounts rsc.org |
| Sustainable Catalysts | Use of Earth-Abundant Metals (Fe, Cu, Ni) | Avoids reliance on expensive and rare precious metals |
Sustainable Reagent and Catalyst Design for this compound Production
The growing emphasis on green chemistry is steering synthetic methodologies away from hazardous reagents and inefficient processes toward more sustainable alternatives. In the production of this compound and its derivatives, this paradigm shift is evident in the design of novel reagents and catalysts that prioritize environmental compatibility, atom economy, and process efficiency. Research in this area focuses on replacing conventional stoichiometric reagents with catalytic systems, utilizing renewable feedstocks, and minimizing waste through innovative reaction pathways.
A primary strategy in the sustainable synthesis of benzylamines involves the use of alcohols as benign alkylating agents, a significant improvement over traditional methods that often rely on organohalides. This approach, frequently termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, allows for the direct N-alkylation of an amine with an alcohol, liberating water as the sole theoretical byproduct. researchgate.netnih.gov This process is exceptionally atom-economical and avoids the formation of stoichiometric salt waste. researchgate.net For the synthesis of this compound, this would involve the reaction of benzyl alcohol with ethoxyamine. The mechanism begins with the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine. The final step involves the reduction of the resulting imine by the catalyst returning the borrowed hydrogen. researchgate.net
The viability of this green pathway is critically dependent on the catalyst. While precious metals like ruthenium and iridium have shown high efficacy, recent research has focused on developing catalysts from more abundant and less toxic first-row transition metals. researchgate.net Iron and nickel-based catalysts, in particular, have emerged as cost-effective and robust options for this transformation. researchgate.netnih.gov
Advancements in Catalyst Design
The design of catalysts for sustainable amine production targets several key objectives: high activity and selectivity, low environmental impact, and reusability. Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and recycled, reducing both cost and metal contamination in the final product. nih.gov
Non-Precious Metal Catalysis:
Nickel Catalysts: Commercially available heterogeneous nickel catalysts, such as Raney Nickel and Ni/Al₂O₃–SiO₂, have proven effective for the direct amination of benzyl alcohols. nih.gov These catalysts facilitate the borrowing hydrogen methodology with good conversion rates and selectivity towards the desired primary amine, which is a crucial consideration to prevent overalkylation. nih.gov
Iron Catalysts: Homogeneous iron complexes have been successfully applied to the synthesis of a wide range of benzylamines from benzyl alcohols. researchgate.net These catalysts offer a less toxic alternative to many heavy metals and operate efficiently under moderate conditions. researchgate.net
Manganese Catalysts: A practical and efficient N-alkylation method employs a catalytic amount of manganese dioxide (MnO₂) under solvent-free conditions, using alcohols as green alkylating reagents. organic-chemistry.org This approach is notable for its operational simplicity and avoidance of organic solvents.
Eco-Friendly Catalytic Systems:
Copper in Aqueous Media: For the formation of the N-O-ethyl bond, a copper-catalyzed cross-dehydrogenative coupling reaction in water presents a facile and eco-friendly method. organic-chemistry.org This strategy avoids volatile organic solvents and operates under mild conditions, aligning with the principles of green chemistry.
Water-Soluble Catalysts: The development of water-soluble catalysts, such as calix uniovi.esresorcinarene sulfonic acid, enables the dehydrative amination of alcohols to occur in water. organic-chemistry.org A significant advantage of this system is the straightforward recycling of the aqueous phase containing the catalyst. organic-chemistry.org
The following table summarizes the performance of various sustainable catalysts in reactions analogous to the synthesis of this compound precursors.
| Catalyst System | Reactants | Key Sustainable Features | Reaction Type | Reference |
|---|---|---|---|---|
| Heterogeneous Ni catalysts (e.g., Raney Ni) | Benzyl alcohol and Ammonia | Abundant metal, reusable catalyst, high atom economy (water byproduct) | Borrowing Hydrogen | nih.gov |
| Homogeneous Iron complex | Benzyl alcohol and various amines | Abundant, low-toxicity metal, high atom economy | Borrowing Hydrogen | researchgate.net |
| Manganese Dioxide (MnO₂) | Alcohols and Amines/Sulfonamides | Solvent-free conditions, abundant metal | N-Alkylation | organic-chemistry.org |
| Calix uniovi.esresorcinarene sulfonic acid | Benzylic alcohols and Amines | Reaction in water, recyclable aqueous catalyst phase | Dehydrative Amination | organic-chemistry.org |
| Copper catalyst | N-hydroxyphthalimide and Aldehydes | Reaction in water, mild conditions | Cross-Dehydrogenative Coupling | organic-chemistry.org |
Sustainable Reagent and Feedstock Considerations
Beyond catalyst design, the choice of reagents and the origin of feedstocks are central to a sustainable synthetic process. The ideal green synthesis begins with renewable starting materials. Lignin, a major component of biomass and a waste product of the paper industry, is a unique and abundant renewable precursor for aromatic compounds like benzyl alcohol. Developing pathways to convert lignin-derived platform chemicals into valuable products like this compound is a key goal for future biorefineries.
Mechanistic Elucidation of Chemical Reactivity and Transformations of Benzyl Ethoxy Amine
Investigation of Electrophilic and Nucleophilic Reactivity Profiles of the Benzyl(ethoxy)amine Moiety
The reactivity of this compound is characterized by the interplay of its structural components: the benzyl (B1604629) group, the nitrogen atom, and the ethoxy group. The nitrogen atom, with its lone pair of electrons, is the primary center of nucleophilicity. This allows this compound to participate in reactions with a variety of electrophiles.
The nucleophilic character of the nitrogen in this compound can be modulated by the electronic nature of the benzyl group. Electron-donating substituents on the aromatic ring would be expected to increase the electron density on the nitrogen, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups would diminish its nucleophilic strength.
The molecule also possesses electrophilic character. The benzylic carbon is susceptible to nucleophilic attack, particularly if the nitrogen atom is protonated or coordinated to a Lewis acid, making the benzyl group a better leaving group. pearson.com Furthermore, the protons on the carbon adjacent to the nitrogen can be abstracted under basic conditions, especially when the nitrogen is part of a suitable activating group. nih.gov
A study on the reaction of 1-ethoxyisochroman with benzylamines demonstrated the nucleophilic nature of the amine in attacking an electrophilic carbon center. jst.go.jp This provides a model for how this compound would likely react with similar electrophiles.
Table 1: Predicted Relative Reactivity of Substituted this compound Derivatives with a Standard Electrophile (e.g., Benzyl Bromide)
| Substituent on Benzyl Ring | Predicted Relative Rate | Rationale |
| 4-Methoxy | Fastest | Electron-donating group increases the nucleophilicity of the nitrogen atom. |
| 4-Methyl | Faster | Inductive and hyperconjugative effects increase electron density on the nitrogen. |
| Unsubstituted | Standard | Baseline reactivity for comparison. |
| 4-Chloro | Slower | Inductive electron withdrawal decreases nitrogen nucleophilicity. |
| 4-Nitro | Slowest | Strong electron-withdrawing group significantly reduces nitrogen nucleophilicity. |
This table presents predicted data based on established principles of electronic effects on nucleophilicity.
Detailed Analysis of Oxidation and Reduction Pathways of this compound
The oxidation of this compound can proceed through several pathways, primarily targeting the benzylic C-H bonds or the nitrogen atom. Oxidation of benzylamines often leads to the formation of imines or, upon further reaction, aldehydes and benzoic acid derivatives. ias.ac.inresearchgate.net Metal-free electrochemical oxidation has been shown to selectively cleave the benzyl C-N bond in benzylamines to yield aldehydes. mdpi.com The use of a ferrocene-based redox mediator in electrocatalytic oxidation can also lead to the formation of coupled imine products. nih.gov
The oxidation of benzylamine (B48309) can be catalyzed by enzymes such as beef-plasma amine oxidase, which stereospecifically removes a hydrogen atom from the benzylic position. core.ac.uk Studies on the Ru(III)-catalyzed oxidation of benzylamines by acid bromate (B103136) indicate a radical pathway. niscpr.res.in The reaction rate is influenced by substituents on the benzyl ring, with electron-withdrawing groups accelerating the reaction. niscpr.res.in
Reduction of the benzyl group in this compound can be achieved through catalytic hydrogenolysis. This process typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the C-N bond, yielding ethoxyamine and toluene. libretexts.orgbeilstein-journals.org This debenzylation is a common strategy in organic synthesis for the deprotection of amines. organic-chemistry.org
Table 2: Expected Products from Various Oxidation and Reduction Reactions of this compound
| Reagent/Condition | Expected Major Product(s) | Reaction Type |
| H₂O₂, no catalyst | N-Benzyl-N-ethoxyhydroxylamine | N-Oxidation |
| Cetyltrimethylammonium permanganate (B83412) (CTAP) | Benzaldehyde (B42025), Ethoxyamine | Oxidative C-N cleavage |
| Ru(III), Acid Bromate | Benzaldehyde, Ethoxyamine | Catalytic Oxidation |
| Electrochemical Oxidation | Benzaldehyde, Ethoxyamine | Oxidative C-N cleavage mdpi.com |
| H₂, Pd/C | Ethoxyamine, Toluene | Catalytic Hydrogenolysis |
This table is illustrative and based on known reactions of benzylamines and related compounds.
Role of this compound as a Key Intermediate or Building Block in Convergent Synthesis
In convergent synthesis, complex molecules are assembled from several key fragments or building blocks. This compound can serve as a valuable building block due to its dual functionality. The nucleophilic amine allows for its incorporation into a growing molecular framework, while the benzyl group can act as a protecting group that can be removed at a later stage. nih.gov
For instance, this compound could be reacted with an electrophilic fragment to form a larger intermediate. Subsequent modification of other parts of the molecule can be performed, followed by the removal of the benzyl group to reveal the ethoxyamine functionality for further transformation. This strategy is particularly useful in the synthesis of complex nitrogen-containing natural products and pharmaceuticals. google.com.na The synthesis of α-branched amines through transition-metal-catalyzed C-H bond additions to imines highlights a convergent approach where amine derivatives are key. nih.gov
Advanced Studies on Amine Protection and Deprotection Strategies for this compound Architectures
The benzyl group in this compound can be considered a protecting group for the ethoxyamine moiety. The protection of amines is a critical aspect of multi-step organic synthesis to prevent unwanted side reactions. masterorganicchemistry.com The benzyl group is a common amine protecting group that can be introduced via reaction with a benzyl halide or through reductive amination. fishersci.co.uk
Deprotection, or the removal of the benzyl group, is most commonly achieved by catalytic hydrogenolysis. libretexts.orgnih.gov This method is generally mild and chemoselective. However, alternative deprotection methods exist. For example, oxidative debenzylation can be achieved under certain conditions. organic-chemistry.org The laccase/TEMPO system has been shown to be effective for the deprotection of N-benzylated primary amines under mild, aqueous conditions. researchgate.net
Table 3: Comparison of Deprotection Methods for the Benzyl Group in this compound
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, mild conditions. nih.gov | Not compatible with reducible functional groups. |
| Oxidative Cleavage | e.g., (NH₄)₂S₂O₈ | Orthogonal to reductive methods. | Can affect other oxidizable groups. |
| Enzymatic Deprotection | Laccase, TEMPO | Very mild, environmentally friendly. researchgate.net | Substrate specific, may require specific pH and temperature. |
| Acid-Facilitated Debenzylation | H₂, Pd(OH)₂/C, Acetic Acid | Can be effective for stubborn substrates. nih.gov | Requires acidic conditions which may not be compatible with all functional groups. |
Chemo- and Regioselective Transformations Involving this compound
Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules. In reactions involving this compound, the different reactive sites—the nitrogen atom, the aromatic ring, and the benzylic position—can lead to different products. Controlling the selectivity of these reactions is a key synthetic challenge.
For example, in an electrophilic aromatic substitution reaction, the directing effect of the -CH₂NHOEt group would need to be considered. Given the presence of the nitrogen, it is likely to be an ortho-, para-directing group, although its activating or deactivating nature would depend on the reaction conditions.
In reactions with strong bases, regioselective deprotonation at the benzylic position could be achieved, generating a nucleophilic species that can react with electrophiles. This would lead to functionalization at the carbon atom alpha to the nitrogen.
Amine-catalyzed reactions can exhibit high levels of chemo- and regioselectivity. rsc.org While not directly studying this compound, these principles can be applied. For instance, in a multi-component reaction, the nucleophilicity of the nitrogen in this compound could be harnessed to initiate a cascade sequence, leading to the formation of complex heterocyclic structures with high selectivity. chim.it The synthesis of quinolines from 2-vinylanilines and benzyl halides, catalyzed by in situ generated HBr, is an example of a reaction where a benzyl-containing amine derivative participates in a selective cyclization. organic-chemistry.org
Cutting Edge Spectroscopic and Chromatographic Methodologies for Benzyl Ethoxy Amine Research
High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of Benzyl(ethoxy)amine. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the molecule and its fragments. uni-saarland.deneu.edu.tr This level of precision is critical in distinguishing between isomers and confirming the identity of the synthesized compound. waters.com For instance, HRMS can confirm the molecular formula of this compound (C9H13NO) by providing an exact mass measurement, which can then be compared to the calculated theoretical mass. nih.govchemscene.com
In addition to structural confirmation, mass spectrometry is a powerful technique for real-time reaction monitoring. waters.com Techniques like Ambient Sampling Analysis coupled with Mass Spectrometry (ASAP-MS) can directly analyze reaction mixtures with minimal to no sample preparation. waters.com This allows chemists to track the consumption of reactants and the formation of this compound, as well as any by-products, in real-time. waters.com This capability is invaluable for optimizing reaction conditions to maximize yield and purity. Both Electron Ionization (EI) and Chemical Ionization (CI) modes can be employed, with CI often being preferred for preserving the molecular ion peak, which is crucial for confirming the molecular weight of the target compound. waters.comiitd.ac.in
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C9H13NO | nih.govchemscene.com |
| Calculated Exact Mass | 151.0997 g/mol | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | acs.org |
| Observed Ion | [M+H]+ | iitd.ac.in |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insights into the detailed structural and conformational arrangement of this compound. wikipedia.orgresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) offers fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for elucidating complex structural details. nih.govopenstax.org
Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify adjacent protons within the benzyl (B1604629) and ethoxy groups. wikipedia.orgugm.ac.id Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). ugm.ac.idscielo.br This information is vital for the unambiguous assignment of all proton and carbon signals in the molecule. scielo.br Furthermore, advanced NMR techniques can be employed to study the conformational dynamics and three-dimensional structure of this compound in solution. scielo.brsciforum.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~4.0-4.5 | ~50-55 |
| Ethoxy CH₂ | ~3.5-4.0 | ~65-70 |
| Ethoxy CH₃ | ~1.0-1.5 | ~14-16 |
| Aromatic C-H | ~7.2-7.4 | ~127-130 |
| Aromatic C (quaternary) | - | ~135-140 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying intermolecular interactions. acs.org IR and Raman spectroscopy are complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa. acs.org
The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (if a primary or secondary amine is present as an impurity or starting material), C-H stretching (both aromatic and aliphatic), C-N stretching, and C-O-C stretching of the ether linkage. libretexts.orglibretexts.org The N-H stretching of amines typically appears in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching vibration is typically observed in the 1330–1260 cm⁻¹ range. esisresearch.org
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the benzyl group. acs.org Furthermore, shifts in the vibrational frequencies upon changes in concentration or solvent can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine nitrogen. scispace.comrsc.org
Table 3: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretch | 3300-3500 | IR |
| Aromatic C-H | Stretch | >3000 | IR, Raman |
| Aliphatic C-H | Stretch | <3000 | IR, Raman |
| C-N | Stretch | 1330-1260 | IR |
| C-O-C | Stretch | 1070-1150 | IR |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Purity Assessment
Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of this compound. ijarnd.comijpsjournal.comajpaonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques in this context. imist.ma
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. waters.comimist.ma The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. bre.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification. imist.ma GC-MS is particularly useful for identifying and quantifying impurities in the final product. waters.com
LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.com It is applicable to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. nih.govnih.gov For this compound, reversed-phase HPLC with a C18 column is a common separation strategy. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, which is crucial for detecting trace-level impurities or metabolites in complex matrices. mdpi.comnih.gov
Table 4: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. imist.ma | Separation of compounds in the liquid phase followed by mass analysis. ijpsjournal.com |
| Sample Volatility | Requires volatile and thermally stable analytes. ijarnd.com | Suitable for a wide range of volatilities, including non-volatile compounds. nih.gov |
| Typical Column | Capillary column (e.g., DB5-MS). waters.com | Reversed-phase (e.g., C18) or normal-phase columns. |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI). waters.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |
| Applications | Purity assessment, identification of volatile impurities. waters.com | Purity assessment, analysis in complex matrices, metabolite studies. mdpi.comnih.gov |
Rational Design of Derivatization Reagents for Enhanced Analytical Performance
For certain analytical applications, particularly when dealing with trace-level concentrations or when the inherent properties of this compound are not optimal for a given detection method, derivatization can significantly enhance analytical performance. sci-hub.se The rational design of derivatization reagents aims to introduce a specific functional group or moiety into the analyte molecule to improve its detectability or chromatographic behavior. colab.ws
For amine analysis, a variety of derivatization strategies exist. acs.org Reagents can be designed to introduce a chromophore or fluorophore, thereby enhancing UV-Vis or fluorescence detection in HPLC. sci-hub.se For instance, reagents like dansyl chloride or fluorescamine (B152294) react with primary and secondary amines to form highly fluorescent derivatives. researchgate.net In the context of mass spectrometry, derivatization can be used to improve ionization efficiency or to introduce a specific tag that facilitates identification and quantification. researchgate.net The selection of a derivatization reagent depends on several factors, including the functional group to be targeted, the desired detection method, and the complexity of the sample matrix. sci-hub.se For example, isothiocyanates and activated carboxylic acids are known to react efficiently with primary and secondary amines. acs.org
Table 5: Examples of Derivatization Reagents for Amine Analysis
| Reagent Class | Example Reagent | Purpose | Detection Method | Reference |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Forms stable thiourea (B124793) derivatives | HPLC-UV | researchgate.net |
| Activated Carboxylic Acids | N-hydroxysuccinimidyl esters | Forms stable amide bonds | HPLC-UV/Fluorescence, LC-MS | researchgate.net |
| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Introduces a strong fluorophore | HPLC-Fluorescence | researchgate.net |
| Aldehydes | o-Phthalaldehyde (OPA) | Forms fluorescent isoindole derivatives with primary amines | HPLC-Fluorescence | researchgate.net |
In Depth Computational and Theoretical Investigations of Benzyl Ethoxy Amine Systems
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. curtin.edu.auuq.edu.au For Benzyl(ethoxy)amine, MD simulations could reveal its conformational landscape, identifying the most stable arrangements of its flexible benzyl (B1604629) and ethoxy groups. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and interactions with other molecules.
MD simulations in different solvent environments would also provide insights into how intermolecular forces, such as hydrogen bonding and van der Waals interactions, affect the structure and behavior of this compound. This is particularly relevant for understanding its behavior in solution, which is the medium for many chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms at the atomic level. chemscene.comnih.govacs.org For this compound, DFT studies could be employed to explore various potential reactions, such as nucleophilic substitution or oxidation. These studies can map out the entire reaction pathway, identifying intermediate structures and, most importantly, the transition states.
The energy barrier of the transition state determines the rate of a reaction. By calculating these barriers, researchers can predict the feasibility and kinetics of different chemical transformations involving this compound. For instance, studies on other amines have successfully used DFT to elucidate reaction mechanisms and predict regioselectivity. chemscene.com
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net For this compound, calculating these parameters and comparing them with experimental data would serve as a crucial validation of the computational models used.
A strong correlation between predicted and experimental spectra would lend confidence to the theoretical models, affirming their accuracy in describing the molecular structure and electronic properties. Such validated models can then be used to interpret experimental data with greater certainty and to predict the properties of related, yet unsynthesized, compounds.
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
| ¹H-NMR | Chemical Shifts (ppm) | - |
| ¹³C-NMR | Chemical Shifts (ppm) | - |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | - |
Note: This table illustrates the type of data that would be generated from a comparative computational and experimental study. Specific values are not available in the current literature for this compound.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Reactivity Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computational descriptors with its activity, which in this context would be its chemical reactivity. bme.huchitkara.edu.in If a series of related alkoxyamines were studied, a QSAR model could be developed to predict the reactivity of new, untested compounds based on their structural features.
For this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with experimentally determined reaction rates for a specific transformation. A successful QSAR model could then be a predictive tool for designing new molecules with desired reactivity profiles.
Diversified Applications of Benzyl Ethoxy Amine and Its Analogues in Advanced Organic Chemistry and Materials Science
Utilization as a Core Synthon in the Assembly of Complex Organic Molecules
Benzyl(ethoxy)amine and its analogues, such as O-benzylhydroxylamine, serve as crucial synthons—structural units within a molecule that are related to a possible synthetic operation—for the construction of elaborate organic molecules. The benzyloxyamine moiety, in particular, is a key precursor in the synthesis of a variety of pharmacologically active compounds and complex chemical intermediates.
One of the primary applications of these synthons is in the preparation of hydroxamic acids and their derivatives. For instance, polymer-supported O-benzylhydroxylamine can be used in the solid-phase synthesis of diverse N-alkyl and N-H hydroxamates. nih.gov This methodology allows for the creation of large libraries of compounds for screening purposes, such as inhibitors of cell proliferation in cancer research. nih.gov The benzyl (B1604629) group in these synthons often acts as a protecting group for the hydroxylamine (B1172632) functionality, which can be selectively removed under specific conditions to yield the desired product.
The reactivity of the alkoxyamine group makes it a valuable tool for forming oxime linkages. This reaction is widely employed in the synthesis of various bioactive molecules. For example, O-benzylhydroxylamine is a precursor in the synthesis of β-lactamase inhibitors, fluoroquinolone antibiotics, and antimicrobial oximes. The formation of an oxime bond from an alkoxyamine and a carbonyl compound is a highly efficient and chemoselective reaction, often proceeding under mild conditions, which is advantageous when dealing with complex and sensitive substrates.
Furthermore, these synthons are utilized in the preparation of opioid receptor agonists and sulfohydroxamic acids. The synthesis of halo-substituted O-benzyl hydroxylamine derivatives has been achieved through a one-pot preparation involving O-benzylation of N-hydroxyurethane followed by basic N-deprotection, highlighting the adaptability of these synthons in accessing a range of functionalized molecules. arabjchem.org
| Analogue/Synthon | Application | Key Transformation | Reference |
|---|---|---|---|
| O-Benzylhydroxylamine | Synthesis of β-lactamase inhibitors and fluoroquinolone antibiotics | Oxime formation | |
| Polymer-supported O-benzylhydroxylamine | Solid-phase synthesis of N-alkyl and N-H hydroxamates | Acylation and cleavage from solid support | nih.gov |
| O-Benzylhydroxylamine | Preparation of opioid receptor agonists | Serves as a key building block | |
| Halo-substituted O-benzyl hydroxylamines | Synthesis of functionalized hydroxylamine derivatives | O-benzylation of N-hydroxyurethane | arabjchem.org |
Development and Evaluation as Ligands in Organometallic Chemistry and Catalysis
The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions, making its analogues attractive candidates for the development of novel ligands in organometallic chemistry and catalysis. While direct studies on this compound as a ligand are limited, the broader class of benzylamines and related structures have been extensively investigated for their ability to form stable complexes with various transition metals. These complexes often exhibit significant catalytic activity in a range of organic transformations.
For example, tris(2-pyridylmethyl)amines, which share the tertiary amine feature with potential derivatives of this compound, are widely used in catalysis due to their ability to form stable tetradentate complexes. The development of multifunctional ligands that can respond to external stimuli, such as changes in pH or redox potential, is a growing area of research. Ligands incorporating alkoxyamine functionalities could potentially offer such responsive behavior.
The catalytic applications of metal complexes with benzylamine-type ligands are diverse. They have been employed in oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The ethoxy group in this compound, for instance, could influence the solubility and electronic nature of a resulting metal complex.
Furthermore, the "backbone amide linker" (BAL) strategy, which involves the reductive amination of a tris(alkoxy)benzaldehyde, is a testament to the utility of alkoxy-substituted benzylamine (B48309) structures in coordination and synthesis. researchgate.netresearchgate.net This approach is used in solid-phase synthesis, where the benzylamine-type linkage can coordinate to a metal center or act as a handle for building more complex structures. researchgate.netresearchgate.net
Integration into Polymeric Materials and Functional Macromolecular Architectures
The unique reactivity of the alkoxyamine group has led to the widespread use of this compound analogues in polymer chemistry for the synthesis of functional and complex macromolecular architectures. The formation of oxime bonds, which is a high-yielding and often reversible reaction, is a key strategy in this field. rsc.org
O-benzylhydroxylamine and similar compounds are used in the post-functionalization of polymers. For instance, polymers containing aldehyde or ketone groups can be readily modified by reaction with an alkoxyamine, allowing for the introduction of various functional groups. nih.gov This approach has been used to attach biomolecules, such as peptides, to polymers, creating materials for biomedical applications. nih.gov
This chemistry is also central to the synthesis of block copolymers and the formation of hydrogels. Oxime ligation has proven superior to other methods for synthesizing polysaccharide-containing block copolymers due to its high efficiency and the absence of toxic metal catalysts. rsc.org The dynamic nature of the oxime linkage can be exploited to create self-healing materials and other dynamic covalent polymer networks.
Moreover, alkoxyamines themselves can act as initiators or terminators in controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP). mcgill.ca This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. For example, nitroxide-functionalized polybutadiene (B167195) has been synthesized using halogen-containing benzyloxyamines as terminators for anionic polymerization. mcgill.ca
| Analogue | Application in Polymer Science | Key Chemistry | Reference |
|---|---|---|---|
| O-Benzylhydroxylamine | Polymer post-functionalization | Oxime ligation with aldehyde/ketone-functional polymers | nih.gov |
| O-Benzylhydroxylamine | Synthesis of polysaccharide-b-PEG diblock co-polymers | Oxime formation | rsc.org |
| Halogen-containing benzyloxyamines | Terminators in anionic polymerization | Nitroxide-mediated polymerization (NMP) | mcgill.ca |
| Polymer-supported benzyloxyamine | Solid-phase synthesis of hydroxamates | Attachment to a polymer backbone | nih.gov |
Exploration in the Synthesis of Specialty Chemicals and Dyes
Analogues of this compound are valuable intermediates in the synthesis of a variety of specialty chemicals, including dyes and fluorescent agents. The reaction of O-benzylhydroxylamine with carbonyl compounds is a versatile method for producing oxime derivatives, which can have interesting chromophoric properties.
For example, coumarin-derived Schiff bases, which can be synthesized from the reaction of a coumarin (B35378) derivative with an amine, have been investigated for their use as dyes and fluorescent agents. nih.gov The reaction of 3-acetyl-2-oxo-2H-chromen-7-yl acetate (B1210297) with benzyloxyamine yields a compound that forms a two-dimensional supramolecular network and exhibits potential for such applications. nih.gov
The degradation of dyes is another area where related compounds have been studied. In the degradation of Rhodamine B, a common textile dye, benzyloxyamine has been identified as a potential intermediate product. rsc.org This suggests that understanding the chemistry of such compounds is important for developing effective environmental remediation strategies.
Furthermore, the use of O-benzylhydroxylamine extends to the synthesis of bio-based polymers, highlighting a move towards more sustainable chemical manufacturing. The versatility of the alkoxyamine functionality allows for its incorporation into a wide range of molecular frameworks, leading to the development of new materials with tailored properties.
Role in Supramolecular Chemistry and Host-Guest Interactions
The ability of this compound analogues to participate in non-covalent interactions, such as hydrogen bonding, makes them interesting components for the construction of supramolecular assemblies. In these assemblies, molecules are held together by weaker, reversible forces, leading to the formation of complex and often functional structures.
The crystal structure of a coumarin derivative of benzyloxyamine reveals the formation of a two-dimensional supramolecular network through weak intermolecular C—H⋯O hydrogen-bonding interactions. nih.gov This demonstrates the potential of these molecules to self-assemble into ordered structures in the solid state.
In the realm of host-guest chemistry, boronic acid-based dynamic click chemistry has emerged as a powerful tool. The reaction between a boronic acid and a benzyloxyamine derivative can be used to create reversible covalent bonds, which are of interest for developing responsive materials and sensors. semanticscholar.org For instance, the formation of iminoboronate complexes is a reversible process that can be used for the selective recognition of amine-containing molecules. semanticscholar.org
The tris(alkoxy)benzylamine (BAL) handle, used in solid-phase synthesis, also plays a role in supramolecular chemistry. The linkage can be involved in hydrogen bonding interactions that help to stabilize host-guest complexes. researchgate.net The study of these interactions is crucial for the design of new molecular receptors and sensors.
Prospective Research Directions and Emerging Paradigms in Benzyl Ethoxy Amine Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch production to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. seqens.comresearchgate.net For the synthesis of Benzyl(ethoxy)amine, this transition offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. seqens.comvulcanchem.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large batch reactors. seqens.com This is particularly relevant for reactions involving potentially unstable intermediates or exothermic processes. The synthesis of related compounds, such as N-benzylhydroxylamine hydrochloride, has already demonstrated the potential of continuous flow processes to improve yields and safety compared to batch methods. mdpi.com
Automated synthesis platforms, which can be integrated with flow chemistry systems, further accelerate research and development. mpg.debeilstein-journals.org These platforms enable the rapid screening of reaction conditions, catalysts, and substrates, facilitating the optimization of synthetic routes for this compound. wuxiapptec.comsigmaaldrich.com By combining robotic handling of reagents with in-line analysis, automated systems can perform numerous experiments with high precision, significantly reducing the time required for process development. mpg.denih.gov For instance, the Synple automated synthesizer uses pre-filled reagent cartridges to perform various transformations, including amine protections and reductive aminations, which are relevant to alkoxyamine synthesis. sigmaaldrich.com The integration of such automated platforms with flow reactors could lead to a fully autonomous system for the on-demand, scalable production of this compound, from initial optimization to kilogram-scale manufacturing. wuxiapptec.comnih.gov
Table 7.1: Comparison of Batch vs. Continuous Flow Synthesis for Amines
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Easier; scaling is achieved by extending run time or using parallel reactors. seqens.com |
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. seqens.com | Inherently safer due to small reactor volumes and superior heat control. seqens.commdpi.com |
| Reaction Time | Often longer, including heating/cooling and idle times. | Significantly faster, with reaction times often reduced from hours to minutes. seqens.com |
| Process Control | Limited control over temperature and concentration gradients. | Precise control over parameters like temperature, pressure, and residence time. mdpi.com |
| Efficiency | May have lower yields and generate more solvent waste. | Higher yields, reduced solvent consumption, and fewer purification steps. seqens.comresearchgate.net |
| Automation | More complex to fully automate the entire process. | Readily integrated with Process Analytical Technology (PAT) for full automation. nih.gov |
Investigation of Photo- and Electrocatalytic Transformations Involving this compound
Photoredox and electrocatalytic methods are at the forefront of modern synthetic chemistry, offering green and powerful alternatives to traditional chemical transformations. nih.govbeilstein-journals.org These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents or metal catalysts. mdpi.combeilstein-journals.org
Photocatalysis can activate specific bonds in a molecule through visible-light-induced electron transfer. beilstein-journals.orgacs.org For this compound, research could explore the photocatalytic functionalization of the C–H bonds on the benzylic carbon. beilstein-journals.orgmdpi.com Studies on related benzyl (B1604629) amines have shown that photocatalysts can facilitate the formation of α-amino radicals, which can then couple with various nucleophiles or radical partners. mdpi.com This could enable the introduction of new functional groups at the benzylic position of this compound, creating a library of novel derivatives. Furthermore, photocatalytic oxidation of the amine moiety, similar to the conversion of benzyl amine to N-benzylidenebenzylamine using TiO2 as a photocatalyst, could be investigated. researchgate.net
Electrocatalysis uses an electric potential to drive chemical reactions, providing a clean and highly tunable method for synthesis. nih.govnih.gov The electrochemical oxidation of benzylamine (B48309) derivatives has been shown to be an effective way to synthesize imines or to achieve the oxidative cleavage of C-N bonds. mdpi.comrsc.org Applying these principles to this compound could lead to controlled transformations. For example, metal-free electrochemical oxidation could selectively cleave the benzylic C-N bond, potentially as a strategy for deprotection or as a step in a recycling process. mdpi.com Conversely, electrocatalytic oxidative coupling could be used to synthesize imines from this compound, a valuable class of intermediates in organic synthesis. rsc.org The choice of electrode material, electrolyte, and applied voltage can be precisely controlled to steer the reaction toward the desired product. nih.govrsc.org
Table 7.2: Overview of Photo- and Electrocatalytic Systems for Benzylamine Transformations
| Transformation Type | Catalytic System | Description | Potential Application for this compound |
|---|---|---|---|
| Photocatalytic C-H Functionalization | Organic Dyes (e.g., Rose Bengal), Acridinium Salts | Generates α-amino radicals via single-electron transfer (SET) for C-C or C-Nu bond formation. beilstein-journals.org | Introduction of alkyl, cyano, or other groups at the benzylic position. |
| Photocatalytic Oxidation | TiO₂ (Visible Light) | Promotes dehydrogenative coupling of benzyl amines to form imines. researchgate.net | Synthesis of N-(ethoxy)-1-phenylmethanimine. |
| Electrocatalytic Oxidative Coupling | Carbon or Platinum Electrodes | Metal- and oxidant-free method to couple primary amines into imines via anodic oxidation. rsc.org | Dimerization or cross-coupling reactions to form imine derivatives. |
| Electrocatalytic C-N Cleavage | Platinum Electrodes, TsOH·H₂O | Selectively cleaves the benzylic C-N bond using electricity as a traceless oxidant. mdpi.com | Deprotection strategies or chemical recycling pathways. |
| Electrocatalytic Amidation | Copper Catalyst, Pt Electrodes | Enables the direct amidation of C(sp³)-H bonds. researchgate.net | Functionalization of the benzyl ring or other positions. |
Exploration in New Frontiers of Sustainable Chemical Synthesis and Chemical Recycling
The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. labmanager.com Future research on this compound should prioritize sustainability by designing syntheses that minimize waste, reduce energy consumption, and utilize renewable resources where possible. rsc.org The integration of flow chemistry and electrocatalysis, as discussed previously, are key steps in this direction. seqens.commdpi.com Green chemistry metrics, such as the E-Factor (ratio of waste to product) and Process Mass Intensity (PMI), can be used to quantitatively assess and compare the environmental footprint of different synthetic routes. labmanager.com
A major frontier in sustainable chemistry is the design of materials for chemical recycling . This involves creating polymers and materials that can be efficiently broken down into their constituent monomers or valuable chemical feedstocks at the end of their life cycle. rsc.orgmdpi.com Research could focus on using this compound as a building block for novel polymers containing cleavable linkages. For example, incorporating acetal (B89532) or other acid-labile bonds into the polymer backbone would allow for selective hydrolysis under mild conditions, facilitating the recovery of the original monomers. rsc.org Microwave-assisted chemical recycling, which uses localized heating to reduce energy consumption and processing times, offers another promising avenue for breaking down complex materials derived from this compound. mdpi.com By designing for recyclability from the outset, the lifecycle of products derived from this compound can be made circular, contributing to a more sustainable chemical industry.
Table 7.3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in this compound Research |
|---|---|
| 1. Waste Prevention | Utilize high-yield reactions and atom-economical transformations (e.g., additions instead of substitutions). labmanager.com |
| 2. Atom Economy | Design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. labmanager.com |
| 3. Less Hazardous Synthesis | Employ non-toxic reagents and solvents. Electrocatalysis avoids hazardous chemical oxidants. mdpi.comlabmanager.com |
| 4. Designing Safer Chemicals | Develop derivatives of this compound with reduced toxicity and enhanced biodegradability. |
| 5. Safer Solvents & Auxiliaries | Replace traditional volatile organic compounds with greener solvents (e.g., water, bio-based solvents) or conduct solvent-free reactions. vulcanchem.com |
| 6. Design for Energy Efficiency | Use catalysis (photo-, electro-, bio-) to lower reaction temperatures and pressures. Flow and microwave reactors can improve energy efficiency. seqens.commdpi.com |
| 7. Use of Renewable Feedstocks | Explore synthetic routes starting from bio-based materials to produce the benzyl or ethoxy moieties. rsc.org |
| 12. Inherently Safer Chemistry | Implement flow chemistry to minimize the risks associated with handling reactive intermediates and exothermic reactions. mdpi.com |
Interdisciplinary Research with Advanced Engineering and Material Science Fields
The unique chemical structure of this compound, featuring aromatic, amine, and alkoxy functionalities, makes it an attractive scaffold for interdisciplinary research, particularly in materials science and biomedical engineering. cymitquimica.comnih.gov The tertiary amine group, which can be readily formed via N-alkylation, is pH-responsive, making it a valuable component in "smart" materials. researchgate.net
In materials science , this compound derivatives could be incorporated as monomers into polymers for a range of applications. For example, polymers containing these amine groups can be designed to self-assemble into nanoparticles in neutral conditions and then change their structure or release a payload in the acidic microenvironment of a tumor, making them suitable for targeted drug delivery. researchgate.net The benzyl and ethoxy groups can be further functionalized to fine-tune properties such as hydrophilicity, solubility, and interaction with biological systems.
In advanced engineering , this compound could serve as a precursor for specialized ligands or linkers. For instance, in the field of targeted protein degradation, bifunctional molecules known as PROTACs utilize linkers to bring a target protein and an E3 ligase together. The structural motifs within this compound could be adapted to create novel, highly efficient linkers, drawing inspiration from existing benzyl- and PEG-based linkers that enhance solubility and ternary complex formation. Additionally, its derivatives could be used to functionalize surfaces or nanoparticles, such as carbon nanotubes, to create new hybrid materials for applications in sensing, catalysis, or bioimaging. sissa.it The synthesis of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in catalysis and gas storage, could also benefit from new amine-containing building blocks derived from this compound. mdpi.com
Table 7.4: Potential Interdisciplinary Applications of this compound Derivatives
| Interdisciplinary Field | Potential Role of this compound Derivative | Research Goal |
|---|---|---|
| Biomedical Engineering | Monomer for pH-responsive polymers. | Create smart nanoparticles for targeted drug delivery to acidic tumor microenvironments. researchgate.net |
| Pharmaceutical Science | Core structure for PROTAC linkers. | Develop next-generation protein degraders with improved solubility and efficacy. |
| Materials Science | Building block for Covalent Organic Frameworks (COFs). | Synthesize novel porous materials for photocatalysis or selective gas capture. mdpi.com |
| Nanotechnology | Surface functionalization agent for carbon nanotubes or quantum dots. | Enhance the biocompatibility and functionality of nanomaterials for bioimaging or sensing. sissa.it |
| Polymer Chemistry | Component of recyclable polymers. | Design advanced materials with built-in cleavable bonds for a circular economy. rsc.org |
Q & A
Basic: What are the primary synthetic routes for preparing Benzyl(ethoxy)amine, and what factors influence yield and purity?
This compound is typically synthesized via alkylation of benzylamine with ethyl bromide (or another ethylating agent) under basic conditions, following an SN2 mechanism. Key factors include:
- Reactant stoichiometry : Excess alkyl halide improves conversion rates .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Temperature control : Elevated temperatures (40–60°C) accelerate reaction kinetics but may increase side reactions like elimination .
- Base selection : Alkali carbonates (e.g., K2CO3) neutralize HBr byproducts without causing hydrolysis of the product .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or distillation to isolate high-purity product .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can elucidate electronic and steric effects governing reactivity:
- Electrostatic potential maps : Identify nucleophilic sites (e.g., amine lone pairs) and electrophilic regions .
- Transition state analysis : Simulate energy barriers for SN2 pathways, accounting for steric hindrance from the ethoxy group .
- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to assess solvation energies and dielectric interactions .
Case Study : For analogous compounds like benzyl(octan-2-yl)amine, computational studies revealed that bulky substituents reduce reaction rates by ~30% due to steric effects .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structure via chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy CH2 at δ 3.4–3.6 ppm) .
- IR spectroscopy : Detect N-H stretches (~3300 cm<sup>-1</sup>) and C-O-C stretches (~1100 cm<sup>-1</sup>) .
- Mass spectrometry (MS) : Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Data Interpretation Tip : Compare spectra with databases (e.g., NIST Chemistry WebBook) for validation .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Standardized assays : Reproduce studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .
- Meta-analysis : Aggregate data from multiple studies to identify statistical outliers or confounding factors .
Example : In benzyl(octan-2-yl)amine, hydrophobic chain length was found to inversely correlate with enzyme inhibition efficacy, resolving discrepancies in earlier reports .
Basic: How does the ethoxy group influence the physical properties of this compound compared to other substituents?
- Hydrophobicity : Ethoxy increases logP by ~0.5 compared to methoxy, enhancing lipid membrane permeability .
- Hydrogen bonding : The ethoxy oxygen acts as a weak H-bond acceptor, influencing solubility in polar solvents .
- Steric effects : Ethoxy’s larger size reduces rotational freedom, affecting conformational stability in solution .
Experimental Validation : Compare melting points and solubility profiles with analogs like benzyl(methoxy)amine .
Advanced: What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?
This compound serves as a chiral auxiliary or catalyst in asymmetric reactions:
- Chiral induction : Use enantiopure this compound derivatives to template stereoselective alkylations .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to bias reaction pathways .
Case Study : In the synthesis of diamines, chiral this compound derivatives achieved enantiomeric excess (ee) >90% via steric-guided transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
